1-phenylprop-2-yn-1-one

Catalog No.
S591800
CAS No.
3623-15-2
M.F
C9H6O
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenylprop-2-yn-1-one

CAS Number

3623-15-2

Product Name

1-phenylprop-2-yn-1-one

IUPAC Name

1-phenylprop-2-yn-1-one

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H

InChI Key

JITPLZPWKYUTDM-UHFFFAOYSA-N

SMILES

C#CC(=O)C1=CC=CC=C1

Synonyms

1-phenyl-2-propyn-1-one, 3-oxo-3-phenylpropyne

Canonical SMILES

C#CC(=O)C1=CC=CC=C1
  • Organic synthesis

    The presence of the alkyne (triple bond) and carbonyl (C=O) functional groups in 1-Phenyl-2-propyn-1-one makes it a potentially valuable intermediate for various organic syntheses. The alkyne can participate in reactions like click chemistry or Sonogashira coupling to form complex molecules, while the carbonyl group can undergo reactions like aldol condensation or nucleophilic addition for further functionalization .

  • Material science

    The rigid and unsaturated structure of 1-Phenyl-2-propyn-1-one suggests potential applications in developing novel materials. It could be explored as a building block for conjugated polymers with interesting electronic properties or as a precursor for the synthesis of new types of conducting materials .

  • Medicinal chemistry

    Further research is needed to determine the potential biological activity of 1-Phenyl-2-propyn-1-one. However, the presence of the alkyne moiety has been associated with various bioactivities in other molecules. This could warrant investigation of 1-Phenyl-2-propyn-1-one for its potential medicinal properties .

1-Phenylprop-2-yn-1-one, also known by its Chemical Abstracts Service number 3623-15-2, is an organic compound with the molecular formula C₉H₈O. It features a propyne moiety attached to a phenyl group and is characterized by a carbonyl group (ketone) at the first position. This compound appears as a yellow liquid with a boiling point of approximately 231-233 °C and is soluble in organic solvents. Its structure includes an alkyne functionality, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Toxicity: May cause skin and eye irritation. Limited data is available on its chronic toxicity.
  • Flammability: Flammable liquid with a flash point of 93 °C.
  • Reactivity: Can react violently with strong oxidizing agents.
Due to its alkyne and carbonyl functionalities. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Alkyne Reactions: The terminal alkyne can participate in coupling reactions, such as Sonogashira or Glaser reactions, allowing for the formation of more complex molecules.
  • Chalcogen Baylis-Hillman Reaction: This compound has been utilized in specific reactions where it acts as a Michael acceptor, facilitating the formation of various heterocycles .

Several methods exist for synthesizing 1-phenylprop-2-yn-1-one:

  • Sonogashira Coupling: This method involves the coupling of phenylacetylene with an appropriate carbonyl compound using palladium catalysts.
  • Alkynylation of Ketones: Alkynes can be added to ketones under basic conditions to yield 1-phenylprop-2-yn-1-one.
  • Dehydrohalogenation: Starting from halogenated compounds, dehydrohalogenation reactions can lead to the formation of this compound through elimination processes .

1-Phenylprop-2-yn-1-one finds utility in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound can be used in creating functional materials due to its reactive alkyne group .

Interaction studies involving 1-phenylprop-2-yn-1-one have focused on its reactivity with biological macromolecules. These studies have shown that it can interact with proteins and nucleic acids, potentially leading to modifications that influence cellular functions. Understanding these interactions is crucial for assessing its therapeutic applications and safety profiles .

Several compounds share structural similarities with 1-phenylprop-2-yn-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-AcetophenoneC₈H₈OKetone without alkyne functionality
PhenylacetyleneC₈H₈Terminal alkyne without carbonyl group
3-PheynlpropenalC₉H₈OContains an aldehyde instead of a ketone

Uniqueness of 1-Phenylprop-2-yn-1-one

What sets 1-phenylprop-2-yn-1-one apart from these compounds is its combination of both alkyne and ketone functionalities, enabling unique reactivity patterns not found in similar compounds. Its dual functionality allows it to participate in a broader range of

XLogP3

2.1

UNII

B1VA1ZWT28

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3623-15-2

Wikipedia

1-Phenyl-2-propyn-1-one

Dates

Modify: 2023-08-15

Chemical modification of hydroxynitrile lyase by selective reaction of an essential cysteine-SH group with alpha, beta-unsaturated propiophenones as pseudo-substrates

L Jaenicke, J Preun
PMID: 6697988   DOI: 10.1111/j.1432-1033.1984.tb07917.x

Abstract

3-Oxo-3-phenylpropyne and 3-oxo-3-phenylpropene were synthesized as active-site-directed irreversible inhibitors of the bitter almond hydroxynitrile lyase (EC 4.1.2.10), an FAD-protein. The substrate and competitors (e.g. benzoate) decrease the rate of the inhibitor-mediated deactivation of the enzyme. By excess addition of either one of the two inhibitors, the deactivation process is shown to be pseudo-first order. The reaction with equimolar amounts of 3-oxo-3-phenylpropyne with the enzyme is accompanied by a shift in the ultraviolet spectrum of the inhibitor, allowing direct measurement of the enzyme-inactivation process. The spectral change has second-order kinetics. Incubation with 3-oxo-3-[p-3H]phenylpropyne or 3-oxo-3-[1-14C]phenylpropene shows a one-to-one stoichiometry for the inhibitory-enzyme reaction. Dissociation of the 3-oxo-3[p-3H]phenylpropyne-inactivated holoenzyme with acid ammonium sulfate yields a labeled apoenzyme; the inhibitor does not react with free or enzyme-bound FAD. After boranate reduction and exhaustive hydrolysis of the 3-oxo-3-[1-14C]phenylpropene-inactivated enzyme, a labeled cysteine derivative was isolated which was identified by chromatographic and mass spectroscopic comparison with synthetic references as L-2-amino-4-thia-DL-7-hydroxy-7-phenylhepatanoic acid, the reduced, linear addition product of the inhibitor to a cysteine-SH group.


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